3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol
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Overview
Description
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol is a chemical compound with the molecular formula C9H16N2O It features a pyrazole ring substituted with an isopropyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol typically involves the reaction of 1-isopropyl-1H-pyrazole with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where 1-isopropyl-1H-pyrazole reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(1-Isopropyl-1h-pyrazol-3-yl)propanal or 3-(1-Isopropyl-1h-pyrazol-3-yl)propanone.
Reduction: Formation of 3-(1-Isopropyl-1h-pyrazol-3-yl)propane.
Substitution: Formation of 3-(1-Isopropyl-1h-pyrazol-3-yl)propyl halides or amines.
Scientific Research Applications
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring is known to interact with various biological targets, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(Pyrrolidin-1-yl)propan-1-ol
- 3-(1H-Pyrazol-1-yl)propan-1-amine
Uniqueness
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(2)11-6-5-9(10-11)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
CEYPJLUXUYWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CCCO |
Origin of Product |
United States |
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